molecular formula C12H14N4O2 B2770792 2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one CAS No. 210417-29-1

2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No. B2770792
M. Wt: 246.27
InChI Key: ZIRMOHZKJYUEBC-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.
The exact mass of the compound 2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure Elucidation and Synthesis

  • Structure Elucidation : The structure of isomeric triazolo-pyrimidinones and their derivatives has been elucidated using IR, UV spectra, and 13C-NMR spectra. These techniques provided unequivocal proof of the structures, highlighting the importance of these compounds in the study of chemical structures and reactions (Reiter, Pongó, & Dyortsák, 1987).

  • Synthesis of Novel Derivatives : Novel series of pyrazolopyrimidinones derivatives have been synthesized, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research demonstrates the compound's versatility in creating bioactive molecules (Rahmouni et al., 2016).

Antimicrobial Activity

  • Development of Antimicrobial Agents : Pyrimidinones and oxazinone derivatives fused with thiophene rings, synthesized from citrazinic acid, have shown good antibacterial and antifungal activities. These findings indicate the compound's application in developing new antimicrobial agents (Hossan et al., 2012).

Chemical Reactions and Modifications

  • Chemical Reactions : The compound and its related structures have been involved in various chemical reactions, leading to the creation of new heterocyclic systems. These reactions include synthesis from acetylenic esters and diketene, showcasing the compound's utility in organic synthesis (Forfar et al., 2001).

Biological Activity

  • Plant Growth Stimulation : Some derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one have shown a pronounced plant growth-stimulating effect, indicating potential agricultural applications (Pivazyan et al., 2019).

Molecular Studies

  • Molecular Rearrangements : Studies on molecular rearrangements of sulfur compounds related to the pyrimidinone structure indicate complex reaction pathways, contributing to the understanding of organic chemical reactions (El-Dean, Atalla, & Gaber, 1991).

properties

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-6-10(17)14-12(13-7)16-11(18)8-4-2-3-5-9(8)15-16/h6,15H,2-5H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRMOHZKJYUEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=O)C3=C(N2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

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